6-Azauracil
Description
Historical Context of 6-Azauracil (B101635) Discovery and Early Research
The scientific exploration of this compound began in the mid-20th century, emerging from the broader effort to synthesize analogs of natural pyrimidines. A key publication in 1956 detailed a method for its synthesis, identifying it as an analog of uracil (B121893). acs.org Early pharmacological studies, such as those published around 1960, began to uncover its effects as an antimetabolite. nih.gov By the mid-1960s, research had expanded to include its biological consequences, for instance, its morphogenetic effects on organisms like Drosophila melanogaster. nih.gov Further investigations in the late 1960s delved into its impact on fundamental cellular processes, revealing that it could significantly inhibit the synthesis of RNA while having a lesser effect on protein synthesis in yeast like Saccharomyces carlsbergensis. researchgate.net It was also discovered that 6-azauridine (B1663090), a derivative, is a metabolite of this compound in bacteria. nih.gov
This compound as a Pyrimidine (B1678525) Analog in Biochemical Research
Chemically, this compound is classified as a 1,2,4-triazine (B1199460), but its structural similarity to the pyrimidine base uracil is central to its biochemical function. chemicalbook.comnih.gov This similarity allows it to act as a pyrimidine analogue, a class of compounds that mimic metabolic pyrimidines and function as antimetabolites. nih.govwikipedia.org Antimetabolites are compounds chemically similar to naturally occurring metabolites that can interfere with normal metabolic pathways. nih.gov
The primary mechanism of this compound involves the inhibition of enzymes crucial for the biosynthesis of pyrimidines and purines. sigmaaldrich.com Specifically, it is converted in cells to 6-azauridine-5'-monophosphate, which is a potent inhibitor of orotidine-5'-phosphate decarboxylase, an essential enzyme in the de novo pyrimidine synthesis pathway. nih.gov This inhibition leads to a depletion of the intracellular pools of critical nucleotides like uridine (B1682114) triphosphate (UTP) and guanosine (B1672433) triphosphate (GTP). chemicalbook.com The disruption of these nucleotide pools underlies its broad effects on cellular processes, including its inhibitory action on RNA synthesis and its utility in cancer research. researchgate.netchemicalbook.com Studies in cultured plant cells have demonstrated that resistance to this compound can be conferred by the loss of uracil phosphoribosyltransferase activity, an enzyme in the pyrimidine salvage pathway, further highlighting its role in probing nucleotide metabolism. nih.gov
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₃H₃N₃O₂ | sigmaaldrich.com |
| Molecular Weight | 113.07 g/mol | sigmaaldrich.com |
| CAS Number | 461-89-2 | sigmaaldrich.com |
| Appearance | Powder | sigmaaldrich.com |
| Melting Point | 274-275 °C | sigmaaldrich.com |
| Synonyms | 6-AU, 1,2,4-Triazine-3,5(2H,4H)-dione | sigmaaldrich.com |
| InChI Key | SSPYSWLZOPCOLO-UHFFFAOYSA-N | sigmaaldrich.com |
Overview of this compound's Significance in Drug Discovery and Development
This compound and its derivatives have proven to be valuable scaffolds in drug discovery and development. Its ability to act as an antimetabolite has been the foundation for its exploration as an anticancer and antimicrobial agent. nih.govnih.gov Beyond direct therapeutic use, its chemical structure serves as a versatile starting point for creating more complex molecules with tailored biological activities. Research has demonstrated that modifications to the this compound core can lead to compounds with enhanced potency and selectivity for specific biological targets. For example, the development of this compound-based thyromimetics that selectively activate the β1-isoform of the thyroid hormone receptor showcases its utility in designing targeted therapies. nih.gov Similarly, extensive work has been done to create derivatives with potent anticoccidial activity for veterinary medicine, where structural modifications significantly enhance efficacy. nih.gov
The antimetabolite properties of this compound have led to its investigation for several pharmaceutical applications. It has been studied for its antitumor and antiviral activities. nih.gov While its efficacy in treating human tumors was found to be limited, its derivatives have shown promise. nih.gov For instance, some unsaturated acyclonucleoside derivatives of this compound have been synthesized and evaluated for potential antiviral activity against HIV-1 and HIV-2. nih.gov
A significant area of application has been in veterinary medicine as an anticoccidial agent, used to treat parasitic infections in poultry. nih.gov Research has shown that creating derivatives, such as by adding a benzyl (B1604629) group to the N-1 position, can augment its anticoccidial activity significantly. nih.gov Further modifications to this benzyl group, like introducing electron-withdrawing substituents, have led to even more potent compounds. nih.gov Other derivatives, including those with sulfonamide substituents, have also been synthesized to create highly active agents. acs.org In another therapeutic area, this compound served as the basis for discovering a novel series of ligands for the thyroid hormone receptor, which are being investigated as potential treatments for dyslipidemia. nih.gov
In the research laboratory, this compound is a widely used tool, particularly in the field of molecular biology and genetics. It is frequently employed in studies involving yeast, such as Saccharomyces cerevisiae, to investigate the modulation of transcription. chemicalbook.comsigmaaldrich.com Because it depletes intracellular nucleotide pools, it serves as a chemical probe to study the effects of nucleotide depletion on transcription elongation. sigmaaldrich.com Scientists use this compound to identify and characterize mutations in the RNA polymerase II transcription machinery and other associated elongation factors. sigmaaldrich.com
Its inhibitory effect on orotidine-5'-monophosphate decarboxylase (OMPdecase) makes it useful in genetic screens and biochemical assays. For example, it can be used in minimal media to determine OMPdecase activity. Furthermore, it has been utilized in studies of developmental genetics in Drosophila to induce morphogenetic changes that mimic known mutations, providing insights into gene function. nih.gov It has also been instrumental in plant cell biology for selecting and analyzing variants that lack specific enzymes in the pyrimidine salvage pathway, like uracil phosphoribosyltransferase. nih.gov
This compound serves as a valuable building block in synthetic organic chemistry. merckmillipore.com Its reactive sites allow for various chemical modifications, making it a versatile starting material for creating more complex heterocyclic systems and nucleoside analogs. nih.govej-chem.org For example, it has been used as a precursor to synthesize novel polyheterocyclic systems containing a 1,2,4-triazine moiety, which have been evaluated for antioxidant properties. ej-chem.org It is also a key reactant in the synthesis of new 6-aza analogs of uracil and thymine (B56734) for the creation of combinatorial libraries, which are important for screening large numbers of compounds for biological activity. researchgate.net The synthesis of new derivatives through nucleophilic substitution of precursor molecules like 5-bromo-6-azauracil (B188841) further illustrates its utility as a scaffold in medicinal chemistry research. researchgate.net
Table 2: Summary of this compound Applications
| Application Area | Specific Use | Research Findings | Source(s) |
|---|---|---|---|
| Pharmaceutical | Antitumor Agent | Exhibits antitumor activity by depleting nucleotide pools. | chemicalbook.com |
| Antiviral Research | Derivatives synthesized to test activity against HIV. | nih.gov | |
| Veterinary Medicine | Derivatives developed as potent anticoccidial agents for poultry. | nih.govacs.org | |
| Metabolic Disease | Scaffold for thyromimetics to treat dyslipidemia. | nih.gov | |
| Research Laboratory | Transcriptional Inhibitor | Used to study transcription elongation and RNA Polymerase II function in yeast. | chemicalbook.comsigmaaldrich.com |
| Enzyme Inhibitor | Used in assays as an inhibitor of OMPdecase. | ||
| Genetic Research | Used to study gene function and select for specific cell variants. | nih.govnih.gov | |
| Chemical Synthesis | Building Block | Starting material for complex heterocyclic systems and nucleoside analogs. | nih.govej-chem.org |
| Combinatorial Chemistry | Used to generate libraries of new 6-aza analogs for biological screening. | researchgate.net |
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2H-1,2,4-triazine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2/c7-2-1-4-6-3(8)5-2/h1H,(H2,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPYSWLZOPCOLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060042 | |
| Record name | 1,2,4-Triazine-3,5(2H,4H)-dione | |
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Molecular Weight |
113.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
461-89-2 | |
| Record name | 1,2,4-Triazine-3,5(2H,4H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=461-89-2 | |
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| Record name | Azauracil | |
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| Record name | 6-Azauracil | |
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| Record name | 1,2,4-Triazine-3,5(2H,4H)-dione | |
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| Record name | 1,2,4-Triazine-3,5(2H,4H)-dione | |
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| Record name | 1,2,4-triazine-3,5-diol | |
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| Record name | 6-AZAURACIL | |
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Molecular Mechanisms of Action and Cellular Interference
Interference with Nucleotide Metabolism Pathways
6-Azauracil (B101635) acts as a potent disruptor of de novo pyrimidine (B1678525) and purine (B94841) synthesis by targeting key enzymatic steps. This interference leads to a cascade of metabolic imbalances within the cell.
The principal mechanism of this compound's action involves the potent inhibition of Orotidine-5'-phosphate decarboxylase (OMPdecase), a crucial enzyme in the de novo biosynthesis of pyrimidine nucleotides. researchgate.netnih.gov However, this compound itself is not the direct inhibitor. Upon entering the cell, it is metabolically converted to its corresponding ribonucleotide, 6-azauridine (B1663090) 5'-monophosphate (6-aza-UMP). researchgate.netsci-hub.ru This active metabolite, 6-aza-UMP, functions as a competitive inhibitor of OMPdecase. researchgate.netsci-hub.ru Studies on yeast OMPdecase have shown that 6-aza-UMP inhibits the enzyme with an inhibition constant (Ki) of 0.51 µM. sci-hub.ru The inhibition is specific to the mononucleotide form; this compound, 6-azauridine, and its di- and triphosphate derivatives show no direct inhibitory effect on the enzyme. researchgate.net
A direct consequence of OMPdecase inhibition is the disruption of the cellular nucleotide balance. By blocking the pyrimidine pathway, this compound treatment leads to a significant depletion of intracellular uridine (B1682114) triphosphate (UTP) pools. chemicalbook.comnih.gov Furthermore, this compound also effectively inhibits IMP dehydrogenase, an enzyme essential for GTP biosynthesis, through its metabolite 6-aza-UMP. sigmaaldrich.comnih.gov This dual inhibition results in a severe reduction of both UTP and guanosine (B1672433) triphosphate (GTP) levels. chemicalbook.comsigmaaldrich.comnih.gov In the yeast Saccharomyces cerevisiae, exposure to this compound has been shown to cause a two- to three-fold reduction in cellular UTP levels and a more drastic ten-fold reduction in GTP levels. nih.gov This depletion of essential nucleotide triphosphates is a primary cause of the compound's growth-inhibitory effects. chemicalbook.com
The enzymatic blockade of OMPdecase by 6-aza-UMP causes the substrate of the enzyme, orotidine (B106555) 5'-monophosphate (OMP), to accumulate within the cell. researchgate.net This buildup of OMP can, in turn, inhibit the preceding enzyme in the pathway, OMP pyrophosphorylase. The ultimate result of this metabolic bottleneck is the excretion of orotate (B1227488) into the surrounding medium. researchgate.net
Summary of this compound's Impact on Nucleotide Metabolism
| Mechanism | Target Enzyme | Active Metabolite | Cellular Consequence | Reference |
|---|---|---|---|---|
| Inhibition of Pyrimidine Synthesis | Orotidine-5'-Phosphate Decarboxylase (OMPdecase) | 6-Azauridine 5'-Monophosphate (6-aza-UMP) | Depletion of UTP pools; Accumulation of OMP and Orotate | researchgate.netsci-hub.ru |
| Inhibition of Purine Synthesis | IMP Dehydrogenase | 6-Azauridine 5'-Monophosphate (6-aza-UMP) | Depletion of GTP pools | sigmaaldrich.comnih.gov |
Effects on Nucleic Acid Synthesis and Function
The profound disruption of nucleotide pools by this compound has significant downstream effects on the synthesis and function of nucleic acids, particularly RNA.
The depletion of UTP and GTP, the essential building blocks for RNA synthesis, directly impairs the function of RNA polymerases. sigmaaldrich.com This substrate limitation leads to a diminished rate of transcription elongation, the process by which RNA polymerase synthesizes the RNA chain. sigmaaldrich.comharvard.edu The reduced availability of nucleotides makes it more difficult for the polymerase to proceed along the DNA template, effectively slowing or halting RNA synthesis. nih.govharvard.edu Consequently, mutations affecting the transcriptional elongation machinery often render cells hypersensitive to the effects of this compound. chemicalbook.comnih.gov
Yeast, particularly Saccharomyces cerevisiae, has been a pivotal model system for dissecting the effects of this compound on transcription. chemicalbook.comsigmaaldrich.com In yeast, sensitivity to this compound is widely used as a genetic assay to identify and characterize components involved in transcription elongation. harvard.eduresearchgate.netnih.gov The logic is that if the transcription machinery is already compromised by a mutation, the additional stress of nucleotide depletion induced by this compound will have a much more severe, often lethal, effect on cell growth. researchgate.netnih.gov
Numerous studies have demonstrated that yeast mutants with defects in various components of the RNA polymerase II (Pol II) transcription machinery exhibit hypersensitivity to this compound. nih.gov For example, yeast strains with mutations in the genes for the largest and second-largest subunits of RNA Polymerase II (RPB1 and RPB2), as well as the elongation factor S-II (encoded by the PPR2 gene), are sensitive to the drug. nih.govnih.gov Similarly, deletion or mutation of genes encoding proteins like the histone methyltransferase Set2, subunits of the Paf1 complex, and the suppressor protein SSM1 also confers this compound sensitivity, indicating their roles in facilitating efficient transcription elongation. sigmaaldrich.comharvard.eduuef.firesearchgate.net These genetic interactions underscore the compound's utility in exploring the complex mechanisms that govern transcriptional processes.
Yeast Genes/Complexes Implicated in this compound Sensitivity
| Gene/Complex | Function | Reference |
|---|---|---|
| S-II (TFIIS) | Transcription Elongation Factor | nih.govnih.gov |
| RPB2 | Second Largest Subunit of RNA Polymerase II | nih.gov |
| Set2 | Histone Methyltransferase associated with elongating Pol II | sigmaaldrich.comharvard.edu |
| Paf1 Complex | Regulates transcription elongation and RNA processing | researchgate.net |
| SSM1 | Suppressor of S-II null mutant 6-AU sensitivity | uef.firesearchgate.net |
| Elongator Complex | Associated with elongating RNA Polymerase II | harvard.edu |
Inhibition of RNA Synthesis and Transcription Elongation
Effects on RNA Polymerase II Activity
This compound indirectly affects the activity of RNA Polymerase II (Pol II), a crucial enzyme for the transcription of protein-coding genes. The primary mechanism is not a direct binding to the enzyme but rather the depletion of intracellular nucleotide pools. sigmaaldrich.com By inhibiting enzymes in the pyrimidine and purine biosynthesis pathways, this compound causes a reduction in the cellular concentrations of Uridine triphosphate (UTP) and Guanosine triphosphate (GTP). nih.govnih.gov These nucleotides are the essential building blocks for the synthesis of RNA.
The reduced availability of UTP and GTP directly impacts the elongation phase of transcription. harvard.edu With lower concentrations of the necessary substrates, the rate at which RNA Polymerase II can add nucleotides to the growing messenger RNA (mRNA) chain is diminished. harvard.edu This leads to a slower elongation rate and can cause the polymerase to pause or stall more frequently along the DNA template. nih.gov
The sensitivity of cells to this compound is often used as a diagnostic tool to identify defects in the transcription elongation machinery. sigmaaldrich.comnih.gov Yeast strains with mutations in the subunits of RNA Polymerase II, such as RPB1 or RPB2, or in associated elongation factors like SII, often exhibit hypersensitivity to the drug. nih.govnih.gov This hypersensitivity is thought to arise because a compromised elongation complex is less efficient and therefore more susceptible to the stress of reduced nucleotide availability. nih.gov For instance, certain mutations in the second largest subunit of Pol II, Rpb2, not only render yeast sensitive to this compound but also lead to an increased frequency of transcriptional arrest in vitro. nih.gov
Impact on Gene Induction and Arrest Site Transcription
The depletion of nucleotides by this compound makes the process of gene induction and transcription through specific DNA sequences, known as arrest sites, more reliant on a fully functional and efficient RNA polymerase complex. nih.gov When nucleotide levels are low, RNA Polymerase II is more prone to pausing, and these pauses can become prolonged arrests at specific sequences in the DNA that are inherently difficult to transcribe. nih.gov
Elongation factors, such as SII (also known as TFIIS), play a critical role in helping RNA Polymerase II to read through these arrest sites by stimulating a ribonuclease activity within the polymerase that allows it to cleave the nascent RNA and resume elongation. nih.govresearchgate.net Yeast mutants lacking a functional SII are sensitive to this compound, highlighting the importance of this read-through mechanism when nucleotide pools are limited. researchgate.net The sensitivity to this compound is believed to be caused by the loss of S-II's function as a transcription factor, which becomes essential when numerous pausing sites are encountered due to GTP and UTP depletion. researchgate.net
The impact of this compound is also evident in the induction of specific genes. In wild-type yeast, treatment with this compound induces the transcription of the PUR5 gene, which encodes an IMP dehydrogenase-related enzyme, as a compensatory response to nucleotide depletion. sigmaaldrich.com However, mutants with defects in the transcription elongation machinery are often unable to mount this inductive response. sigmaaldrich.com Conversely, for other genes like GAL1, treatment with this compound in elongation-defective yeast mutants can lead to diminished transcription. sigmaaldrich.com
| Gene | Organism | Effect of this compound Treatment | Mutant Phenotype Context |
| PUR5 | Saccharomyces cerevisiae | Induction of transcription | Mutants defective in elongation factors show impaired induction. sigmaaldrich.com |
| GAL1 | Saccharomyces cerevisiae | Diminished transcription | Effect observed in elongation-defective mutants. sigmaaldrich.com |
| IMD2 | Saccharomyces cerevisiae | Induction of transcription | Mutants with elongation defects may fail to fully induce the gene. nih.gov |
Inhibition of DNA Synthesis
While the most extensively studied effects of this compound relate to RNA synthesis via nucleotide pool depletion, this mechanism also inherently inhibits DNA synthesis. DNA polymerases, the enzymes responsible for DNA replication, require deoxyribonucleoside triphosphates (dNTPs) as substrates. patsnap.com The biosynthesis of pyrimidine dNTPs (dCTP and dTTP) is directly dependent on the same pyrimidine pathway that this compound inhibits to produce UTP and CTP for RNA synthesis.
By inhibiting orotidylate decarboxylase, this compound blocks the de novo synthesis of uridine monophosphate (UMP), a precursor for both UTP (used in RNA) and, through further conversions, thymidine (B127349) triphosphate (dTTP) used in DNA. sigmaaldrich.comnih.gov Similarly, the depletion of GTP pools can affect the availability of deoxyguanosine triphosphate (dGTP). nih.gov Consequently, the reduced availability of these essential building blocks for DNA replication can slow down or arrest the process, thereby inhibiting cell proliferation. patsnap.com This interference with DNA synthesis is a key reason for its use against rapidly dividing cells. sigmaaldrich.compatsnap.com
Interactions with Enzymes Beyond Pyrimidine Biosynthesis
Inhibition of Beta-Alanine (B559535) Catabolizing Enzymes
In addition to its well-established role as a pyrimidine biosynthesis inhibitor, this compound also interacts with enzymes involved in amino acid metabolism. Specifically, it has been shown to inhibit key enzymes responsible for the breakdown (catabolism) of beta-alanine in rats. nih.govscite.ai This inhibition leads to a significant accumulation of beta-alanine in tissues such as the liver. nih.govnih.gov Studies have demonstrated that this increase in beta-alanine is a direct result of the inactivation of catabolizing enzymes, rather than an effect on the uridine pool or an activation of pyrimidine metabolism. nih.gov
Beta-Alanine-Oxoglutarate Aminotransferase
One of the specific enzymes inhibited by this compound is beta-alanine-oxoglutarate aminotransferase (also known as aminobutyrate aminotransferase). nih.gov This enzyme plays a crucial role in the catabolism of beta-alanine. In studies involving rats treated with this compound, the activity of this enzyme was significantly reduced. nih.gov The injection of this compound led to a decrease in beta-alanine-oxoglutarate aminotransferase activity to 27.4% of normal levels in the liver and to just 11.7% in the kidney. nih.gov This potent inhibition contributes directly to the observed accumulation of beta-alanine in these tissues. nih.gov
| Enzyme | Tissue (Rat) | Remaining Activity after this compound Treatment |
| Beta-Alanine-Oxoglutarate Aminotransferase | Liver | 27.4% nih.gov |
| Beta-Alanine-Oxoglutarate Aminotransferase | Kidney | 11.7% nih.gov |
| Beta-Alanine-Pyruvate Aminotransferase | Liver | 63.9% nih.gov |
| Beta-Alanine-Pyruvate Aminotransferase | Kidney | 38.3% nih.gov |
D-3-Aminoisobutyrate-Pyruvate Aminotransferase
This compound has been identified as a potent inhibitor of D-3-aminoisobutyrate-pyruvate aminotransferase (also known as beta-alanine-pyruvate aminotransferase), an enzyme involved in the catabolism of β-amino acids. nih.govnih.gov This enzyme, which belongs to the transferase family, catalyzes the transfer of an amino group from (R)-3-amino-2-methylpropanoate (D-3-aminoisobutyrate) to pyruvate, yielding 2-methyl-3-oxopropanoate (B1259668) and L-alanine. wikipedia.org Research on the purified enzyme from rat liver has elucidated the specific nature of this inhibition.
Studies have demonstrated that this compound acts as a competitive inhibitor with respect to the amino donor substrate, β-alanine, and as an uncompetitive inhibitor concerning the amino acceptor, pyruvic acid. nih.gov The inhibition constant (Ki) for its interaction with the enzyme has been determined to be approximately 8.9 mM. nih.gov Further investigations have established an IC50 value (the concentration causing 50% inhibition) of about 2.5 mM for the inhibition of beta-alanine-pyruvate aminotransferase activity by this compound. nih.gov In vivo studies in rats have confirmed this inhibitory effect, showing that administration of this compound leads to a significant inactivation of D-3-aminoisobutyrate-pyruvate aminotransferase in both the liver and kidneys. drugbank.com Specifically, the enzyme's activity decreased to 63.9% in the liver and 38.3% in the kidneys following this compound injection. drugbank.com
Inhibition of D-3-Aminoisobutyrate-Pyruvate Aminotransferase by this compound
| Parameter | Value | Inhibition Type (Substrate) | Source |
|---|---|---|---|
| Ki | ~8.9 mM | Competitive (β-alanine), Uncompetitive (Pyruvic acid) | nih.gov |
| IC50 | ~2.5 mM | Not Specified | nih.gov |
Effects on Amino Acid Metabolism
The inhibitory action of this compound on key enzymes directly impacts amino acid metabolism, leading to significant alterations in the concentrations of specific amino acids. The primary mechanism for this effect is the disruption of the normal catabolic pathways for β-amino acids. drugbank.com
Research involving the administration of this compound to rats has shown a dramatic accumulation of certain amino acids in the liver. nih.gov Notably, the content of β-alanine increased 61-fold, and the level of β-aminoisobutyric acid rose 22-fold in the liver of treated rats. nih.gov This accumulation is considered a direct consequence of the inhibition of β-alanine catabolizing enzymes, such as D-3-aminoisobutyrate-pyruvate aminotransferase and β-alanine-oxoglutarate aminotransferase, rather than an effect on the uridine pool or an activation of pyrimidine metabolism. drugbank.com The study confirmed that the increased β-aminoisobutyric acid was the (R)-enantiomer. nih.gov This targeted disruption highlights a significant interference of this compound in specific pathways of amino acid catabolism.
Reported Effects of this compound on Amino Acid Levels in Rat Liver
| Amino Acid | Fold Increase | Source |
|---|---|---|
| β-Alanine | 61 | nih.gov |
| β-Aminoisobutyric Acid | 22 | nih.gov |
Biological Activity and Therapeutic Potential Research Oriented
Antimetabolic Activity and Cellular Growth Inhibition
6-Azauracil (B101635) functions as an antimetabolite, a substance that interferes with the normal metabolic processes within a cell, primarily by inhibiting the synthesis of essential molecules. Its structure mimics the natural pyrimidine (B1678525) base uracil (B121893), allowing it to disrupt the biosynthesis of nucleotides required for DNA and RNA synthesis. Research demonstrates that derivatives of this compound inhibit the production of uridine (B1682114) derivatives, which are crucial for the formation of ribonucleic acid (RNA) and subsequent cell growth. nih.gov The mechanism often involves the depletion of intracellular pools of key nucleotides like guanosine (B1672433) triphosphate (GTP) and uridine triphosphate (UTP).
The conversion of this compound to its ribonucleoside, 6-azauridine (B1663090), and subsequently to its monophosphate form (6-azaUMP), is a key step in its antimetabolic action. 6-azaUMP is a potent inhibitor of orotidine-5'-phosphate (OMP) decarboxylase, a critical enzyme in the de novo pyrimidine biosynthetic pathway. By blocking this enzyme, this compound effectively halts the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides.
The antimetabolic properties of this compound have been shown to effectively inhibit the growth of various microorganisms. It is a known growth inhibitor for many microorganisms by causing the depletion of intracellular GTP and UTP nucleotide pools. nih.gov
In the yeast Saccharomyces cerevisiae, the addition of this compound to the growth medium leads to a significant reduction in the intracellular levels of GTP. nih.gov This effect is attributed to the strong inhibition of the enzyme IMP dehydrogenase by 6-azaUMP. nih.gov The sensitivity of yeast cells to this compound can be influenced by mutations in genes like RPB2, which encodes the second-largest subunit of RNA polymerase II. nih.gov Certain mutations can render the cells more sensitive to the drug, linking its inhibitory effect directly to the machinery of transcription. nih.gov Furthermore, a derivative, 5-bromo-6-azauracil (B188841), has been observed to cause cell lysis in S. cerevisiae. nih.gov
The table below summarizes the observed effects of this compound on specific microorganisms.
Table 1: Effects of this compound on Microorganism Growth| Microorganism | Observed Effect | Mechanism of Action | Reference |
|---|---|---|---|
| Saccharomyces cerevisiae | Strong reduction of GTP level. | Inhibition of IMP dehydrogenase activity by 6-azaUMP. | nih.gov |
| Saccharomyces cerevisiae | Cell lysis. | Caused by the derivative 5-bromo-6-azauracil. | nih.gov |
| Various Microorganisms | Depletion of intracellular GTP and UTP pools. | General growth inhibition. | nih.gov |
This compound and its derivative, 6-azauridine, are effective inhibitors of plant cell growth. Studies on tissue cultures of various tobacco species (Nicotiana tabacum, Nicotiana suaveolens) have shown that this compound can completely inhibit growth at a concentration of 10⁻⁴ Molar. nih.govoup.com This inhibition is directly linked to its role as a pyrimidine antagonist.
The growth inhibition caused by this compound in plant cells can be fully reversed by the addition of uridine and partially reversed by uracil to the culture medium. nih.govoup.com This demonstrates that the primary mechanism of its inhibitory action is the interference with the synthesis of uridine derivatives necessary for RNA production and cell growth. nih.govoup.com
In some plant cells, resistance to this compound can develop through the loss of a specific enzyme activity. Variants of Haplopappus gracilis and Datura innoxia resistant to this compound were found to lack the activity of uracil phosphoribosyltransferase. nih.govoup.com This enzyme is part of the pyrimidine salvage pathway and is responsible for converting this compound into its active, inhibitory form, 6-azauridine-5'-monophosphate. nih.gov Its absence, therefore, confers resistance to the compound. nih.govoup.com
The table below details the effects of this compound on plant cell cultures.
Table 2: Effects of this compound on Plant Cell Growth| Plant Species/Cell Type | Concentration | Observed Effect | Reversibility | Reference |
|---|---|---|---|---|
| Nicotiana tabacum | 10⁻⁴ M | Complete growth inhibition. | Completely by uridine, partially by uracil. | nih.govoup.com |
| Nicotiana suaveolens | 10⁻⁴ M | Complete growth inhibition. | Completely by uridine, partially by uracil. | nih.govoup.com |
| Haplopappus gracilis | Not specified | Development of resistant variants. | Resistance due to lack of uracil phosphoribosyltransferase. | nih.govoup.com |
| Datura innoxia | Not specified | Development of resistant variants. | Resistance due to lack of uracil phosphoribosyltransferase. | nih.govoup.com |
Research into Antiviral Applications
The antimetabolic nature of this compound has led to research into its potential as an antiviral agent, often through its ribonucleoside derivative, 6-azauridine. As an antimetabolite, 6-azauridine has demonstrated broad-spectrum activity, inhibiting the multiplication of both DNA and RNA viruses. nih.gov Its efficacy has been evaluated against a range of pathogenic flaviviruses, including those responsible for dengue, Japanese encephalitis, and yellow fever. nih.gov In in-vitro studies, 6-azauridine was active against the replication of 11 tested pathogenic flaviviruses. nih.gov It has also been identified as an inhibitor of Rift Valley fever virus (RVFV) replication, with a 50% inhibitory concentration (IC50) of 29.07 µM. usda.gov Furthermore, research has noted its effectiveness against SARS-CoV-1 replication at non-toxic doses. nih.gov
The antiviral action of this compound and its derivatives is rooted in their ability to disrupt viral replication by interfering with the host cell's or the virus's own enzymatic machinery. ebsco.comyoutube.com By mimicking natural nucleosides, these compounds can be processed by cellular or viral enzymes and incorporated into growing nucleic acid chains, or they can directly inhibit the enzymes essential for this process. nih.govresearchgate.net
A primary target for nucleoside analogs like those derived from this compound is the viral polymerase, the enzyme responsible for synthesizing the virus's genetic material (DNA or RNA). nih.govresearchgate.net Probes based on the this compound scaffold have been found to bind to HCV polymerase and HIV-1 reverse transcriptase. researchgate.net This binding can occur through covalent modification of amino acid residues near the enzyme's active site. researchgate.net While the this compound scaffold alone may show little direct inhibition of enzyme activity, its ability to bind near the catalytic site is a critical feature. researchgate.net This property has been exploited in the development of more complex inhibitors. researchgate.net
A key mechanism for many antiviral nucleoside analogs is "obligate chain termination." nih.gov These analogs lack the 3'-hydroxyl group necessary for forming the phosphodiester bond that extends the DNA or RNA chain. researchgate.netchimia.ch When a viral polymerase incorporates one of these analogs into a nascent nucleic acid strand, no further nucleotides can be added, effectively terminating replication. nih.govresearchgate.net
Researchers have advanced this concept by creating bifunctional inhibitors. In one approach, a this compound moiety was chemically linked to azidothymidine (AZT), a known chain-terminating nucleoside analog. researchgate.net This conjugate proved to be a potent inhibitor of HIV-1 reverse transcriptase (RT), with an efficacy 23-fold greater than the parent AZT triphosphate. researchgate.netnih.gov The proposed mechanism involves a dual action: the AZT portion acts as a chain terminator, while the covalently bound this compound moiety anchors the inhibitor in the active site of the reverse transcriptase, preventing its removal and abolishing enzymatic activity. researchgate.net This represents a novel mode of action for inhibiting polymerases. researchgate.net
Activity against Specific Viruses in Research Models
This compound and its derivatives have been the subject of research to determine their potential as antiviral agents. The compound's mechanism, primarily revolving around the inhibition of pyrimidine biosynthesis, makes it a candidate for disrupting the replication of various viruses that rely on the host cell's metabolic machinery.
Research has indicated that derivatives of this compound possess inhibitory effects against the vaccinia virus (VACV). Specifically, the ribonucleoside derivative, 6-azauridine, has been shown to suppress the reproduction of the vaccinia virus. Poxviruses, including vaccinia, encode their own uracil-DNA glycosylase (UNG), an enzyme essential for their replication, making this pathway a potential target for antiviral intervention. mdpi.com While direct and extensive studies on this compound itself are limited in contemporary research, the activity of its derivatives underscores the potential of targeting uracil metabolism to inhibit this virus.
Table 1: Research Findings on this compound Derivatives against Vaccinia Virus
| Compound | Virus Strain | Research Model | Key Findings |
| 6-Azauridine | Not Specified | In vitro studies | Suppresses the reproduction of vaccinia virus. |
The inhibitory effects of this compound's ribonucleoside derivative, 6-azauridine (also referred to as Azur), have been observed against Herpes Simplex Virus (HSV). In studies using human embryo fibroblast cultures, 6-azauridine was found to suppress the replication of HSV. It was noted to partially inhibit the cytopathogenic effects caused by the viral infection. The proposed mechanism suggests that the conversion of 6-azauridine to an atypical nucleotide interferes with the synthesis of viral RNA, a critical component for HSV reproduction.
Table 2: Research Findings on this compound Derivatives against Herpes Simplex Virus
| Compound | Virus Strain | Research Model | Key Findings |
| 6-Azauridine (Azur) | L-2 strain | Human embryo fibroblast culture | Suppresses the reproduction of HSV and partially inhibits the virus-induced cytopathogenic effect. |
While this compound itself has not been a primary focus of HIV research, several of its derivatives have been identified as potent and selective inhibitors of HIV-1. These are typically more complex molecules that incorporate the uracil-like structure. For instance, 5-ethyl-6-phenylthiouracil analogues and the 6-substituted acyclouridine derivative, 1-[(2-hydroxy-ethoxy) methyl]-6-phenylthiothymine (HEPT), have demonstrated significant inhibitory activity against HIV-1 replication in various cell cultures, including peripheral blood lymphocytes. nih.govnih.gov These derivatives often target the HIV-1 reverse transcriptase (RT), an enzyme crucial for the virus's life cycle. nih.gov It is important to note that this activity is attributed to specific derivatives and not to the parent compound, this compound.
Table 3: Research Findings on this compound Derivatives against Human Immunodeficiency Virus (HIV)
| Compound Derivative | Virus Strain(s) | Research Model | Key Findings |
| 5-ethyl-6-(phenylthio)uracil analogues | HIV-1 | Variety of cell systems, including peripheral blood lymphocytes | Potent and selective inhibitors of HIV-1 replication; target HIV-1 reverse transcriptase. nih.gov |
| 1-[(2-hydroxy-ethoxy) methyl]-6-phenylthiothymine (HEPT) | HIV-1 (various strains) | MT-4 cells, T4 cell cultures, peripheral blood lymphocytes, macrophages | Potent and selective inhibitor of HIV-1 replication. nih.gov |
The derivative 6-azauridine has been reported to suppress the reproduction of adenoviruses. Further research into related compounds has shown that other derivatives, such as 6-azacytidine (B1194097) and its analogues, also exhibit anti-adenoviral activity. nih.gov For example, N4-methyl-6-azacytidine was identified as having high anti-adenoviral activity against Adenovirus type 5 (AdV5) with very low cytotoxicity in cell culture models, suggesting it as a potential candidate for further investigation. nih.govfrontiersin.org These findings indicate that modifications of the this compound structure can yield compounds with significant activity against adenovirus replication.
Table 4: Research Findings on this compound Derivatives against Adenovirus
| Compound | Virus Strain | Research Model | Key Findings |
| 6-Azauridine | Not Specified | In vitro studies | Suppresses the reproduction of adenoviruses. |
| N4-methyl-6-azacytidine | AdV5 | In vitro (Cell culture) | High anti-adenoviral activity and low cytotoxicity. nih.gov |
| N,O-tetraacetyl-6-azacytidine | AdV5 | In vitro (Cell culture) | Showed a high selectivity index against AdV5. nih.gov |
This compound has demonstrated notable inhibitory activity against certain plant viruses. Research has shown that it can inhibit the replication of Tobacco Mosaic Virus (TMV) in tobacco tissue cultures. nih.gov Furthermore, studies on Chinese cabbage leaf discs infected with Turnip Yellow Mosaic Virus (TYMV) revealed that this compound, along with its ribonucleoside 6-azauridine, inhibited the synthesis of the virus. doi.orgnih.gov The mechanism is believed to be the inhibition of uridylic acid biosynthesis, which is essential for viral RNA synthesis. nih.gov This antiviral action could be reversed by the addition of uracil or uridine, supporting the proposed mechanism of action. nih.gov
Table 5: Research Findings on this compound against Plant Viruses
| Compound | Virus | Research Model | Key Findings |
| This compound | Tobacco Mosaic Virus (TMV) | Tobacco (Nicotiana) tissue cultures | Inhibited viral replication and tissue growth. nih.gov |
| This compound | Turnip Yellow Mosaic Virus (TYMV) | Infected Chinese cabbage leaf discs | Inhibited the synthesis of TYMV and increased the synthesis of empty virus protein shells. doi.orgnih.gov |
| 6-Azauridine | Turnip Yellow Mosaic Virus (TYMV) | Infected Chinese cabbage leaf discs | Inhibited the synthesis of TYMV. nih.gov |
Research into Anticancer Applications
This compound has been investigated for its potential as an anticancer agent, with early studies dating back to the 1950s. nih.gov Its primary mechanism of action is as a uracil antagonist, interfering with nucleic acid metabolism, which is often upregulated in rapidly proliferating cancer cells. aacrjournals.orgnih.gov
The compound functions by inhibiting key enzymes in the pyrimidine biosynthetic pathway. Research in Saccharomyces cerevisiae has shown that this compound leads to a significant reduction in the intracellular levels of Guanosine Triphosphate (GTP). nih.gov This effect is attributed to the strong inhibition of IMP dehydrogenase by 6-azaUMP, a metabolite of this compound. nih.gov By disrupting the synthesis of essential building blocks for RNA and DNA, this compound can impede the growth of cancer cells. Microbial studies have demonstrated that it acts as a competitive antagonist of uracil and a noncompetitive inhibitor of growth on orotate (B1227488), further highlighting its role in disrupting pyrimidine metabolism. aacrjournals.org This fundamental antimetabolite activity forms the basis of its exploration in cancer research. scilit.com
Table 6: Summary of Research Findings on Anticancer Applications of this compound
| Research Area | Model System | Key Findings & Postulated Mechanisms |
| Uracil Antagonism | Microbial studies (Lactobacillus bulgaricus, Streptococcus faecalis) | Acts as a competitive antagonist of uracil and uridine; inhibits growth which can be reversed by excess uracil. aacrjournals.org |
| Enzyme Inhibition | Saccharomyces cerevisiae | Metabolite 6-azaUMP strongly inhibits IMP dehydrogenase, leading to a reduction of the GTP pool. nih.gov |
| Growth Inhibition | Experimental Neoplasms | Early studies demonstrated anticancerous action in animal models. nih.gov |
Antitumor Activity
This compound and its derivatives have been a subject of research for their potential antitumor properties. As an antimetabolite, this compound functions by interfering with the synthesis of nucleic acids, which are essential for cell growth and division. This mechanism is particularly relevant in the context of oncology, as cancer cells are characterized by their rapid and uncontrolled proliferation, making them vulnerable to agents that disrupt these processes.
Early studies investigated the effects of this compound riboside, a nucleoside form of the compound, and noted its anti-tumor activity. nih.gov Research has identified this compound and its related forms as antineoplastic agents. nih.govnih.gov The primary mechanism of action involves the inhibition of uracil metabolism, thereby affecting pyrimidine biosynthesis. nih.govnih.govnih.gov By acting as an antagonist to uracil, this compound disrupts the normal production of RNA, leading to an inhibition of tumor growth. nih.gov
Chemotherapeutic Agent Development
The development of this compound as a chemotherapeutic agent has been explored, particularly in the context of hematological malignancies. nih.gov Studies in the mid-20th century evaluated this compound for its potential in treating patients with advanced and refractory acute leukemia. nih.gov The compound was investigated as a new antineoplastic agent, with research focusing on its role as a uracil antagonist to inhibit the proliferation of leukemic cells. nih.govnih.gov
The core principle behind its development as a chemotherapeutic agent is its function as a nucleotide analogue. nih.gov After administration, this compound is converted in the body into this compound riboside and subsequently phosphorylated to 6-azauridylate. This active metabolite inhibits the enzyme orotidine-5'-phosphate decarboxylase, a key enzyme in the de novo pyrimidine synthesis pathway. nih.gov This inhibition deprives cancer cells of the necessary pyrimidine nucleotides for synthesizing DNA and RNA, thereby halting their growth and replication.
Research into Antiparasitic/Anticoccidial Applications
Significant research has been conducted on the application of this compound and its derivatives as agents against parasitic protozoa, specifically coccidia, which cause the disease coccidiosis in poultry. nih.govcambridge.org Coccidiosis is a major economic concern in the poultry industry, and the development of effective anticoccidial drugs is crucial. This compound itself has shown a baseline level of activity against Eimeria species, the causative agents of coccidiosis. nih.gov
Research has demonstrated that derivatives of this compound can be highly effective against various Eimeria species. For instance, a substituted azauracil derivative was shown to protect chickens from mortality caused by large challenge doses of Eimeria tenella and to control oocyst output. cambridge.org The drug was found to be coccidiocidal, arresting the development of the parasite at the first-generation schizont stage. cambridge.org Similar inhibitory effects, primarily against the sexual reproduction stage, were observed in Eimeria brunetti. cambridge.org
Potentiation of Activity in Animal Models
A key focus of research has been to enhance the potency of this compound through chemical modification, leading to the development of highly active derivatives. These studies have primarily used chicken models of coccidiosis to evaluate the efficacy of new compounds.
One successful strategy was the benzylation of this compound at the N-1 position, which corresponds to the point of ribose attachment in pyrimidine nucleotides. This modification resulted in a fourfold increase in anticoccidial activity. nih.gov The enhanced potency of 1-benzyl-6-azauracil was attributed to a combination of its intrinsic activity, good oral absorption, and a moderate rate of excretion. nih.gov Further increases in activity were achieved by adding small, electron-withdrawing substituents to the benzyl (B1604629) group. For example, 1-(3-cyanobenzyl)-6-azauracil was found to be approximately 16 times more potent than the parent this compound compound. nih.gov
Subsequent research explored other side chains to further boost potency. The introduction of phenyl sulfide (B99878) and phenyl sulfone side chains at the N-1 position led to a dramatic enhancement of activity. nih.gov These derivatives were capable of preventing a wide range of coccidial infections in chickens at minimum inhibitory concentrations in feed as low as 0.25 parts per million (ppm), representing up to a 4000-fold increase in potency over this compound. nih.gov Another series of derivatives, 1-phenyl-6-azauracils with sulfonamide substituents, also demonstrated high activity against Eimeria tenella infections in chickens. nih.gov
Table 1: Potency Enhancement of this compound Derivatives Against Coccidiosis
| Compound | Modification | Relative Potency Increase (vs. This compound) | Reference |
|---|---|---|---|
| 1-benzyl-6-azauracil | Benzylation at N-1 | 4-fold | nih.gov |
| 1-(3-cyanobenzyl)-6-azauracil | Substituted Benzylation at N-1 | ~16-fold | nih.gov |
| Phenyl Sulfide Derivatives | Phenyl sulfide side chain at N-1 | Up to 4000-fold | nih.gov |
| Phenyl Sulfone Derivatives | Phenyl sulfone side chain at N-1 | >1000-fold | nih.gov |
| 1-[3'-chloro-5'-methyl-4'-(morpholinylsulfonyl)phenyl]-6-azauracil | Substituted phenyl with sulfonamide at N-1 | High activity at ~10 ppm in feed | nih.gov |
Synthesis and Derivatization Strategies for Academic Research
General Synthetic Routes for 6-Azauracil (B101635)
The synthesis of the this compound core, a 1,2,4-triazine-3,5(2H,4H)-dione, is a fundamental process in the development of its various analogs. acs.orgsigmaaldrich.com A commonly employed and well-documented method involves the cyclization of semicarbazones derived from glyoxylic acid. psu.eduresearchgate.net This general approach is advantageous due to the accessibility of the starting materials. psu.edu
One practical route begins with the reaction of chloral (B1216628) hydrate (B1144303) and semicarbazide (B1199961) hydrochloride in an aqueous medium. researchgate.net This initial step yields glyoxylic acid semicarbazone. researchgate.net Subsequent treatment of this intermediate in a basic medium induces ring closure, leading to the formation of the this compound heterocycle. researchgate.net An alternative starting point is the cyclization of semicarbazones of arylglyoxylic acids in an alkaline solution, although the feasibility of this method often depends on the availability of the specific arylglyoxylic acid. psu.edu Another reported synthesis involves the cyclization of [(aminocarbonyl)hydrazono]acetic acid. chemicalbook.com
Table 1: Example of a General Synthetic Route for this compound
| Step | Starting Materials | Intermediate/Product | Reference |
|---|---|---|---|
| 1 | Chloral hydrate, Semicarbazide hydrochloride | Glyoxylic acid semicarbazone | researchgate.net |
| 2 | Glyoxylic acid semicarbazone | This compound | researchgate.net |
Synthesis of this compound Derivatives and Analogs
The modification of the this compound scaffold is a key strategy for developing compounds with diverse biological and chemical properties. Derivatization can be achieved either by building the heterocyclic ring with a pre-existing substituent or by performing chemical modifications on the fully formed this compound ring. psu.eduresearchgate.net
A prominent method for derivatization involves the nucleophilic substitution of a halogenated this compound precursor. For instance, 5-bromo-6-azauracil (B188841), synthesized via the direct bromination of this compound, serves as a versatile intermediate. researchgate.net This compound can react with various nucleophiles, such as aromatic amines and phenols, to yield a range of 5-substituted-6-azauracil derivatives. researchgate.net Other synthetic strategies include the construction of complex derivatives, such as spiro-5-(fluoren-9'-yl)-6-azauracil, which is synthesized from fluoren-9-one and semicarbazide hydrochloride, followed by several transformation steps. scirp.org The synthesis of 1-aryl-6-azaisocytosine-5-carbonitriles has also been described, based on the coupling of diazonium salts with cyanoacetylcyanamide, followed by cyclization. nih.gov
The synthesis of this compound nucleoside analogs, where a sugar moiety is attached to the heterocyclic base, is a significant area of research. A primary method for achieving this is glycosylation. Stereoselective glycosylation can be performed on silylated this compound using a protected sugar derivative, such as 2-deoxy-3,5-di-O-(p-toluoyl)-α-d-erythro-pentofuranosyl chloride, in the presence of a catalyst like copper iodide (CuI), which results exclusively in the β-D-nucleoside. acs.org The Vorbrüggen condensation is another widely used method, which involves the reaction of a silylated heterocyclic base with a protected sugar in the presence of a Lewis acid catalyst like tin tetrachloride (SnCl4). researchgate.netresearchgate.netnih.govbibliotekanauki.pl This method is noted for its stereoselectivity, typically yielding the β-anomer. bibliotekanauki.pl
Acyclic nucleoside analogs of this compound, which feature an open-chain sugar mimic, are synthesized by alkylating the this compound base. researchgate.nettandfonline.com A common procedure involves the persilylation of 5-substituted-6-azauracils with hexamethyldisilazane (B44280) (HMDS). researchgate.nettandfonline.com The resulting silylated intermediate is then coupled with an appropriate aliphatic side chain, such as (2-acetoxyethoxy)methyl bromide or 1,3-dibenzyloxy-2-chloromethoxypropane. researchgate.nettandfonline.com The final step is the deprotection of the protected acyclic nucleoside, which can be accomplished using a Lewis acid or palladium-based methods to yield the target compound. researchgate.net Another approach describes the synthesis of unsaturated acyclonucleosides by coupling this compound with Z and E unsaturated alkylating agents, followed by deprotection with an H+ resin. nih.gov
Table 2: Synthesis of Unsaturated Acyclic Nucleosides of this compound
| Starting Material | Alkylating Agent | Product Type | Reference |
|---|---|---|---|
| This compound | Z and E unsaturated alkylating agents | Acyclonucleosides | nih.gov |
| This compound | 4-bromobut-2-enyl diethyl phosphonate | Unsaturated acyclonucleoside phosphonates | nih.gov |
The synthesis of 6-aza-2'-deoxyuridine (B1247385) has been achieved through several convergent strategies. acs.org One of the first methods employed the mercury salt of 3-diphenylmethyl-6-azauracil reacted with 2-deoxy-3,5-di-O-(p-toluoyl)-α-d-erythro-pentofuranosyl chloride, though this produced anomeric mixtures. acs.org A more stereoselective route involves the glycosylation of silylated this compound, which yields the protected β-d-nucleoside exclusively. acs.org For incorporation into oligonucleotides via solid-phase synthesis, protection of the nitrogen at the 3-position (N3) is necessary due to the acidity of the nucleobase (pKa of 6.8), which can cause unwanted side reactions. acs.orgnih.gov An o-anisoyl group has been successfully used as an N3 protecting group for this purpose. acs.orgnih.gov The resulting phosphoramidite (B1245037) building block can then be used efficiently in oligonucleotide synthesis. nih.gov
A variety of 5-substituted this compound derivatives, particularly nucleosides, have been synthesized. A common high-yield method involves the condensation of a silylated 5-substituted this compound base with a protected deoxyribose sugar, such as 2-deoxy-3,5-di-O-p-toluoyl-D-erythro-pentosyl chloride, in a solvent like chloroform. tandfonline.comtandfonline.com This reaction typically produces the β-anomer exclusively. tandfonline.comtandfonline.com Following the condensation, the protecting groups are removed, often using sodium methoxide (B1231860) in methanol, to yield the final 5-substituted-6-aza-2'-deoxyuridine. tandfonline.comtandfonline.com This approach has been used to create compounds like 5-(2-thienyl)-6-aza-2'-deoxyuridine and 5-cyclopropyl-6-aza-2'-deoxyuridine. tandfonline.comtandfonline.com Further modifications can be performed, such as the bromination of 5-(2-thienyl)-6-aza-2'-deoxyuridine to produce 6-aza-5-[2-(5-bromothienyl)]-2'-deoxyuridine. tandfonline.comtandfonline.com
Table 3: Synthesis of 5-Substituted 6-Aza-2'-deoxyuridines
| 5-Substituent | Silylated Base | Protected Sugar | Yield (Protected) | Final Product | Reference |
|---|---|---|---|---|---|
| 2-Thienyl | Silylated 5-(2-thienyl)-6-azauracil | 2-deoxy-3,5-di-O-p-toluoyl-D-erythro-pentosyl chloride | 93.5% | 5-(2-Thienyl)-6-aza-2'-deoxyuridine | tandfonline.comtandfonline.com |
| Cyclopropyl | Silylated 5-cyclopropyl-6-azauracil | 2-deoxy-3,5-di-O-p-toluoyl-D-erythro-pentosyl chloride | 81.3% | 5-Cyclopropyl-6-aza-2'-deoxyuridine | tandfonline.comtandfonline.com |
The synthesis of N4-amino-acid derivatives of 6-azacytidine (B1194097), a close analog of this compound, has been explored to create compounds with modified biological properties. bibliotekanauki.pl One synthetic pathway involves obtaining N4-substituted 6-azacytosine bases by reacting 4-methylmercapto-6-azauracil with an amino acid in an aqueous sodium hydroxide (B78521) medium, which provides satisfactory yields (55–85%). bibliotekanauki.pl These modified bases can then undergo glycosylation. bibliotekanauki.pl A simplified, one-step stereoselective approach using the Vorbrüggen condensation method is employed for this purpose. nih.govbibliotekanauki.pl The condensation of ethyl esters of N4-substituted 6-azacytosines with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, catalyzed by tin tetrachloride (SnCl4), leads to the formation of the corresponding protected β-nucleosides. bibliotekanauki.pl Subsequent deprotection of the sugar moiety yields the final N4-amino-acid derivatives of 6-azacytidine. bibliotekanauki.pl
Table 4: Synthesis of N4-Substituted 6-Azacytosine Bases
| Reactant 1 | Reactant 2 (Amino Acid) | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Methylmercapto-6-azauracil | Various Amino Acids | N4-Substituted 6-azacytosines | 55-85% | bibliotekanauki.pl |
Modifications for Enhanced Biological Activity
Strategic modifications to the this compound scaffold have been explored to enhance its inherent biological properties, particularly its anticoccidial activity. Research has focused on substitutions at the N-1 position, a site analogous to the attachment point of the ribose phosphate (B84403) group in natural pyrimidine (B1678525) nucleotides.
A significant enhancement in the anticoccidial activity of this compound has been achieved through the benzylation of the nitrogen-1 (N-1) position. nih.gov This modification has been shown to increase the compound's potency fourfold. nih.gov The improved efficacy of 1-benzyl-6-azauracil is attributed to a combination of factors including its intrinsic activity, effective oral absorption, and a moderate rate of excretion. nih.gov Metabolic studies have confirmed the stability of the N-1 benzyl (B1604629) linkage, as no cleavage was observed between the benzyl side chain and the this compound heterocycle in vivo. nih.gov
Further dramatic increases in potency have been realized by attaching p-benzophenone side chains to the N-1 position of the this compound ring. nih.gov This structural modification has proven to be one of the most effective strategies for augmenting the compound's activity against a wide range of coccidia in chickens. nih.gov Notably, certain N-1 substituted benzophenone (B1666685) derivatives of this compound have demonstrated a potency approximately 1000-fold greater than that of the parent this compound compound. nih.gov In vivo, these ketone-containing derivatives are rapidly metabolized via reduction to their corresponding carbinols, which represent the predominant active species. nih.gov
Building upon the N-1 benzylation strategy, the introduction of small, electron-withdrawing substituents onto the benzyl group has led to additional gains in biological activity. nih.gov Placing these substituents at the meta and/or para positions of the phenyl ring further potentiates the anticoccidial effects. nih.gov A prime example of this strategy is 1-(3-cyanobenzyl)-6-azauracil, which features a cyano group (an electron-withdrawing substituent) at the meta-position of the benzyl ring. This specific derivative exhibits a potency that is approximately 16 times greater than that of unmodified this compound. nih.gov
Table 1: Enhancement of this compound Activity via N-1 Substitution
| Compound | Modification | Relative Potency Increase | Reference |
|---|---|---|---|
| 1-Benzyl-6-azauracil | Benzylation at N-1 | 4-fold | nih.gov |
| 1-(3-Cyanobenzyl)-6-azauracil | Benzylation with electron-withdrawing group | ~16-fold | nih.gov |
| N-1 Benzophenone Derivative | Attachment of benzophenone side chain at N-1 | ~1000-fold | nih.gov |
| N-1 Phenyl Sulfide (B99878) Derivative | Attachment of phenyl sulfide side chain at N-1 | Up to 4000-fold | nih.gov |
Bifunctional Inhibitors via "Click" Chemistry
The development of bifunctional or hybrid molecules represents a modern strategy in medicinal chemistry, and "click" chemistry provides a powerful tool for this purpose. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent click reaction known for its high efficiency, reliability, and biocompatibility. organic-chemistry.org This reaction forges a stable triazole ring, covalently linking two distinct molecular fragments—an azide-functionalized molecule and an alkyne-functionalized molecule. organic-chemistry.orggrafiati.com
In the context of this compound, this strategy can be employed to create bifunctional inhibitors. By introducing an azide (B81097) or alkyne functionality onto the this compound scaffold, it can be "clicked" with a second molecule of interest that bears the complementary functional group. This second molecule could be another pharmacophore, a targeting moiety, or a probe for biochemical investigations. nih.gov The resulting conjugate combines the properties of both parent molecules into a single chemical entity. For instance, this approach has been used to link different pharmacophores together to create divalent inhibitors, which can exhibit enhanced affinity or altered selectivity profiles compared to their monovalent precursors. nih.gov The use of copper-chelating azides can further accelerate the reaction rate, making the process more efficient, especially in biological systems. nih.gov
Structure-Activity Relationship Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For this compound derivatives, SAR investigations have provided clear insights into the structural requirements for enhanced biological activity.
A primary finding is that substitution at the N-1 position of the this compound ring is a key determinant of potency. nih.govnih.gov Early studies established that attaching substituted benzyl or phenyl groups at this position markedly increases anticoccidial activity. nih.gov The nature of the substituent on the phenyl ring is also critical; small, electron-withdrawing groups at the meta or para positions of a benzyl substituent were found to be particularly beneficial, as seen with the 16-fold increased potency of 1-(3-cyanobenzyl)-6-azauracil. nih.gov
Further SAR studies revealed that more complex side chains could lead to even greater enhancements. The attachment of phenyl sulfide, phenyl sulfone, and benzophenone side chains at N-1 resulted in derivatives with potency increases of over 1000-fold. nih.govnih.gov The SAR for the benzophenone series was found to parallel that of the previously reported diphenyl sulfide and sulfone analogues, suggesting common structural requirements for high potency in this class of compounds. nih.gov In general, biological activity is dependent on the steric bulk at the N-1 position, with larger substituents often leading to greater activity. mdpi.com These comprehensive SAR studies have been instrumental in guiding the rational design of highly potent this compound-based therapeutic agents. nih.gov
Advanced Research Methodologies and Analytical Techniques
Spectroscopic Analysis of 6-Azauracil (B101635) and its Derivatives
Spectroscopy is a cornerstone in the study of this compound, offering a non-destructive means to probe its molecular framework and that of its modified forms.
Photoelectron spectroscopy (PES) provides direct experimental measurement of electron binding energies, offering profound insights into the electronic structure of molecules. Studies on the this compound anion have been particularly revealing. The photoelectron spectrum of the this compound anion is characterized by a prominent, broad band with a maximum at an electron binding energy (EBE) of 1.2 eV. jh.eduresearchgate.net This feature is indicative of a valence-bound anion, as opposed to a dipole-bound anion. jh.edu
Computational studies using ab initio electron propagator methods support these experimental findings. The substitution of a nitrogen atom for the C-H group at the C6 position of uracil (B121893) leads to significant alterations in the electronic structure. jh.eduresearchgate.net The adiabatic electron affinity (AEA) of the canonical tautomer of this compound has been assessed to be 0.5 eV, which corresponds to the onset of the experimental spectrum. jh.eduresearchgate.net Furthermore, calculations show that the canonical anion is the most stable among five potential tautomeric anions. jh.eduresearchgate.net The calculated vertical detachment energy (VDE) for the canonical anion aligns closely with the experimentally determined value of 1.2 eV. jh.edu
Table 1: Photoelectron Spectroscopy Data for the this compound Anion
| Parameter | Experimental Value (eV) | Theoretical Value (eV) | Description |
| Electron Binding Energy (EBE) | 1.2 (Peak Maximum) | - | The energy required to detach an electron from the anion. |
| Adiabatic Electron Affinity (AEA) | 0.6 (Spectrum Onset) | 0.5 | The energy difference between the neutral molecule and the anion in their ground states. |
| Vertical Detachment Energy (VDE) | 1.2 | 1.2 | The energy required to detach an electron from the anion without changing the molecular geometry. |
UV-VIS spectroscopy is routinely used to characterize this compound derivatives, particularly those synthesized through nucleophilic substitution. researchgate.net The technique is often used in conjunction with fluorescence spectroscopy, which measures the light emitted from a sample after it has absorbed UV or visible light. Studies on various 5-substituted-6-azauracil derivatives have shown that these compounds exhibit distinct fluorescence properties, allowing for their differentiation and characterization. upb.ro
The fluorescence spectra, typically recorded as 3D plots of emission intensity versus both emission and excitation wavelengths, provide a unique fingerprint for each derivative. upb.ro For instance, the substitution pattern on an attached aromatic ring can dramatically shift the emission and excitation maxima. upb.ro This sensitivity makes fluorescence spectroscopy a rapid and powerful tool for qualitative analysis. upb.ro
Table 2: Fluorescence Maxima for Selected 5-Substituted this compound Derivatives in Ethanol
| Compound | Substituent at C5 | Excitation Maximum (nm) | Emission Maximum (nm) | Stokes Shift (nm) |
| Derivative 4 | p-aminophenylamino | 345 | 409 | 64 |
| Derivative 7 | m-phenylenediamino | 550 | 636 | 86 |
| Derivative 8 | di-substituted phenylenediamino | 590 | 605 | 15 |
Data sourced from a study on the fluorescence properties of novel this compound derivatives. upb.ro
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups and confirming structural features in this compound and its derivatives. The analysis is often performed on solid samples mixed in potassium bromide (KBr) disks. psu.edu The IR spectra provide evidence for specific bond formations during synthesis. For example, in the synthesis of 5-amino-substituted this compound derivatives from 5-bromo-6-azauracil (B188841), the formation of the new C-N bond is confirmed by the appearance of characteristic N-H stretching vibrations in the 3000–3500 cm⁻¹ region of the spectrum. researchgate.net Similarly, the formation of an ether linkage in other derivatives is evidenced by intense peaks corresponding to C-O-C stretching vibrations around 1200 cm⁻¹. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR, is indispensable for the complete structural elucidation of this compound derivatives. researchgate.net Spectra are typically recorded in deuterated solvents like DMSO-d₆. psu.edu ¹H-NMR provides detailed information about the chemical environment of protons in the molecule, including their number, connectivity, and spatial arrangement.
For example, in the analysis of 5-(m-tolyl)-6-azauracil derivatives, specific signals can be assigned to the methyl group protons, aromatic protons, and the N-H protons of the triazine ring. psu.edu The chemical shifts (δ), signal multiplicity (e.g., singlet, triplet, quartet), and coupling constants (J) allow for unambiguous structure confirmation. psu.edu
Table 3: Representative ¹H-NMR Data for a 5-(m-tolyl)-6-azauracil Derivative
| Chemical Shift (δ, ppm) | Multiplicity | Integration (No. of H) | Coupling Constant (J, Hz) | Assignment |
| 1.22 | Triplet (t) | 3H | 7 | -CH₃ of ethyl group |
| 2.39 | Singlet (s) | 3H | - | -CH₃ on tolyl group |
| 4.12 | Quartet (q) | 2H | 7 | -CH₂- of ethyl group |
| 7.29-7.50 | Multiplet (m) | 3H | - | Aromatic Protons (H-Ar) |
| 9.48 | Singlet (s) | 1H | - | N-H |
| 11.64 | Singlet (s) | 1H | - | N-H |
| 12.04 | Singlet (s) | 1H | - | N-H |
| 12.50 | Singlet (s) | 1H | - | N-H |
Data recorded in DMSO-d₆ on a 360 MHz spectrometer. psu.edu
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify volatile and semi-volatile compounds in a mixture. It has been effectively applied to the analysis of this compound and its N-substituted and 5-bromo derivatives. researchgate.net The gas chromatograph separates the components of the mixture, and the mass spectrometer generates a mass spectrum for each component, which provides information about its molecular weight and structure. researchgate.net
Studies on various this compound derivatives have identified characteristic fragmentation patterns. A notable and common fragmentation pathway for these compounds is the loss of isocyanic acid (HNCO) or a related isocyanate fragment from the molecular ion. researchgate.netresearchgate.net This consistent fragmentation behavior is a useful diagnostic tool for identifying the this compound core structure in unknown samples. researchgate.net
Table 4: Compounds Investigated by GC-MS and Key Fragmentation Findings
| Compound | Key Observation |
| This compound | Subjected to fragmentation pattern analysis. |
| 5-Bromo-6-azauracil | Fragmentation pattern correlated with its structure. |
| N-Allyl Substituted Derivatives | Fragmentation mechanisms proposed and discussed. |
| General Finding | A loss of isocyanic acid or isocyanate was observed for all investigated azauracil compounds, similar to substituted uracils. researchgate.net |
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species with unpaired electrons, such as free radicals or transition metal ions. auburn.edu While this compound itself is a diamagnetic molecule (no unpaired electrons) and thus EPR-silent, the technique is highly valuable for studying its paramagnetic derivatives, particularly its metal complexes. researchgate.net
Research has employed EPR to investigate the coordination environment of copper(II) ions in complexes with substituted this compound (asymmetric-triazine) ligands. researchgate.net These studies provide insight into the geometry and electronic structure of the metal center, which can be correlated with the biological activity of the complex. For instance, EPR spectroscopy helped to characterize a biologically active Cu(II) complex as having a planar structure with two 6-membered chelate rings and a 2N2O coordination sphere around the copper atom. researchgate.net
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive and specific method utilized for the characterization of fluorescent molecules, or fluorophores. The technique involves exciting a molecule with a specific wavelength of light and measuring the light emitted at a longer wavelength. This process provides information about the molecule's electronic structure and its environment.
In the study of this compound derivatives, fluorescence spectroscopy has been employed to determine their optical properties. upb.ro The fluorescence of a molecule is characterized by its excitation and emission spectra. The difference between the peak excitation and emission wavelengths is known as the Stokes shift. By recording emission spectra over a range of excitation wavelengths, a three-dimensional (3D) fluorescence spectrum can be generated, which offers a comprehensive fluorescent signature of the sample. upb.ro
Research on 5-substituted-6-azauracil derivatives has shown that the nature of the substituent significantly influences the fluorescence properties. For instance, certain derivatives exhibit strong fluorescence, making them potentially useful as fluorescent markers. upb.ro The 3D fluorescence spectrum of one such derivative, compound 3 in the study, revealed an intense emission maximum at 445 nm resulting from an excitation at 360 nm. upb.ro This technique allows for both qualitative and quantitative analysis of these compounds. upb.ro
Table 1: Fluorescence Properties of Selected 5-Substituted-6-Azauracil Derivatives
| Compound | Excitation Maximum (nm) | Emission Maximum (nm) | Stokes Shift (nm) |
|---|---|---|---|
| Compound 3 | 360 | 445 | 85 |
| Compound 7 | Data indicates high fluorescence properties, but specific maxima are not provided in the snippet. upb.ro |
Computational Chemistry and Molecular Dynamics Simulations
Computational chemistry and molecular dynamics (MD) simulations are powerful tools for investigating the structure, dynamics, and properties of molecules at an atomic level. nih.gov MD simulations, for instance, calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into conformational changes and intermolecular interactions. nih.govyoutube.com These methods are particularly valuable for understanding complex biological processes and for the rational design of new molecules. nih.govrsc.org
These simulations can be used to predict the assembly structures of molecules and to study the thermodynamics of processes like ion adsorption. rsc.orgnih.gov The accuracy of these simulations depends on the force fields used to describe the interactions between atoms.
Ab Initio Electron Propagator and Many-Body Methods
Ab initio (from first principles) methods are computational techniques that rely on fundamental principles of quantum mechanics without the use of experimental data. Electron propagator methods are a type of ab initio method used to accurately calculate electron binding energies (ionization potentials and electron affinities). researchgate.net These methods are advantageous as they also generate Dyson orbitals, which can provide a visual interpretation of the ionization process.
Many-body methods, such as many-body perturbation theory and configuration interaction approaches, are employed to solve the quantum mechanical equations for systems with multiple interacting particles, like the electrons in a molecule. frontiersin.orgarxiv.org These approaches are computationally intensive but offer a high level of accuracy in describing the electronic structure and properties of molecules. escholarship.orgaps.org The development of methods like density-corrected density functional theory (DC-SCAN) aims to achieve high accuracy at a lower computational cost. escholarship.org
Nonadiabatic Molecular Dynamics Simulations
Nonadiabatic molecular dynamics simulations are essential for studying processes that involve transitions between different electronic states, such as photochemical reactions. youtube.comnih.gov In these simulations, the coupling between electronic and nuclear motion is explicitly considered, which is crucial for understanding how molecules relax after absorbing light. nih.govrsc.org
The photochemistry of this compound has been investigated using the CASPT2//CASSCF protocol, a high-level ab initio method. nih.gov These studies have elucidated the relaxation mechanisms of this compound after UV radiation absorption. It was found that after excitation, the molecule can relax through two main pathways involving conical intersections and intersystem crossings between singlet and triplet electronic states. nih.gov These simulations provide a detailed picture of the potential energy surfaces and the dynamics of the molecule in its excited states. nih.gov
Geometry Optimizations
Geometry optimization is a fundamental computational procedure used to find the minimum energy structure of a molecule. scm.com This process involves calculating the forces on each atom and adjusting their positions to move "downhill" on the potential energy surface until a local or global minimum is reached. scm.com The optimized geometry corresponds to the most stable arrangement of the atoms in the molecule.
In the context of the computational studies on this compound's photochemistry, geometry optimizations were performed to locate the minimum energy structures of the ground and excited states, as well as transition states and conical intersections. nih.gov The choice of the coordinate system (internal vs. Cartesian) and the optimization algorithm, such as the quasi-Newton-type BFGS method, can influence the efficiency of the optimization process. nih.gov
Cell-Based and Biochemical Assays in this compound Research
Cell-based and biochemical assays are fundamental tools for understanding the biological effects of compounds like this compound. These assays can reveal a compound's mechanism of action, identify its molecular targets, and assess its impact on cellular processes.
This compound has been extensively studied using such assays, particularly in yeast, where it serves as a tool to investigate transcriptional regulation. nih.govresearchgate.netnih.gov The compound acts as an inhibitor of IMP dehydrogenase and orotidylate decarboxylase, leading to the depletion of intracellular GTP and UTP pools. nih.govchemicalbook.com This depletion affects various cellular functions, most notably transcriptional elongation.
Growth Inhibition Assays (e.g., Yeast, Bacteria, Plant Cells)
Growth inhibition assays are a common method to assess the biological activity of a compound. In these assays, the growth of a cell culture (such as yeast, bacteria, or plant cells) is monitored in the presence of varying concentrations of the test compound.
The this compound sensitivity assay in yeast is a widely used method to identify mutations that affect transcriptional elongation. nih.govresearchgate.net While the reduction in GTP levels caused by this compound is not lethal on its own, it can inhibit the growth of yeast strains that have mutations in genes related to the transcriptional elongation machinery. nih.govresearchgate.netnih.gov This assay involves spotting serial dilutions of yeast cultures onto media with and without this compound and observing the differences in growth. researchgate.net
Studies have also been conducted on plant cells. This compound-resistant variants of cultured plant cells from Haplopappus gracilis and Datura innoxia were found to lack the activity of the enzyme uracil phosphoribosyltransferase. nih.gov This enzyme is responsible for converting this compound into its active, toxic form, 6-azauridine-5'-monophosphate. The loss of this enzyme activity, therefore, confers resistance to the compound. nih.gov
Table 2: Summary of this compound Growth Inhibition Assay Findings
| Organism/Cell Type | Assay Principle | Key Findings | Reference |
|---|---|---|---|
| Saccharomyces cerevisiae (Yeast) | Inhibition of growth due to GTP/UTP depletion, particularly in strains with transcriptional elongation defects. | Mutations in several genes encoding components of the RNA polymerase II elongation machinery lead to sensitivity to this compound. | nih.gov |
| Saccharomyces cerevisiae (Yeast) | A crude assay to test for mutations affecting transcriptional elongation. | Treatment with this compound reduces intracellular GTP levels, which can block yeast growth when combined with relevant mutations. | nih.govresearchgate.net |
| Haplopappus gracilis and Datura innoxia (Plant Cells) | Selection for and characterization of this compound-resistant variants. | Resistant variants lack uracil phosphoribosyltransferase activity, preventing the conversion of this compound to its active form. | nih.gov |
Enzyme Activity Assays (e.g., OMPdecase, Aminotransferases)
Enzyme activity assays are fundamental in understanding how this compound perturbs cellular metabolism. By inhibiting key enzymes, this compound disrupts essential biochemical pathways.
Orotidine-5'-phosphate Decarboxylase (OMPdecase): this compound is a known inhibitor of OMPdecase, a critical enzyme in the de novo synthesis of pyrimidine (B1678525) nucleotides. Assays for OMPdecase activity are therefore central to studying the direct effects of this compound. These assays typically measure the conversion of orotidine-5'-monophosphate (OMP) to uridine-5'-monophosphate (UMP). The sensitivity of yeast strains with mutations in genes related to transcriptional elongation to this compound is linked to its inhibition of enzymes in nucleotide synthesis, including OMPdecase. nih.govnih.gov
Aminotransferases: Aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT) are key enzymes in amino acid metabolism. assaygenie.comnih.govbioassaysys.com Their activity can be assessed to understand the broader metabolic impact of compounds like this compound. Standardized methods, such as those developed by the Scandinavian Committee on Enzymes and the International Federation of Clinical Chemistry and Laboratory Medicine (IFCC), are often employed for these assays. nih.gov These assays can be automated and are based on spectrophotometric measurements, such as the change in absorbance of NADH at 340 nm. bioassaysys.com For instance, the activity of AST is determined by quantifying the oxaloacetate produced, which is then converted to malate (B86768) in a reaction that consumes NADH. bioassaysys.com The performance of these assays can be evaluated using various automated enzyme analyzers. nih.gov
A summary of common enzyme activity assays relevant to this compound research is presented below:
| Enzyme | Assay Principle | Typical Application |
| Orotidine-5'-phosphate Decarboxylase (OMPdecase) | Measures the conversion of OMP to UMP. | To confirm the direct inhibitory effect of this compound on pyrimidine biosynthesis. |
| Aspartate Aminotransferase (AST) | Quantifies oxaloacetate production through a coupled reaction involving the oxidation of NADH. bioassaysys.com | To assess the broader metabolic consequences of this compound treatment. |
| Alanine Aminotransferase (ALT) | Measures the production of pyruvate, often coupled to the oxidation of NADH by lactate (B86563) dehydrogenase. assaygenie.comnih.gov | To evaluate potential hepatotoxicity or altered amino acid metabolism. |
Transcription Elongation Studies
A significant body of research on this compound focuses on its effects on transcription elongation. The compound's ability to deplete intracellular nucleotide pools makes it a valuable tool for identifying and characterizing proteins involved in this process. nih.govharvard.edu
Yeast, particularly Saccharomyces cerevisiae and Schizosaccharomyces pombe, serve as powerful model systems for these studies. nih.govnih.govnih.gov A common assay involves assessing the sensitivity of yeast mutants to this compound. harvard.eduresearchgate.net Strains with mutations in genes encoding components of the RNA polymerase II transcription machinery or associated elongation factors often exhibit increased sensitivity to the drug. nih.govnih.gov This sensitivity is thought to arise because a compromised elongation apparatus is more susceptible to the stress of reduced nucleotide concentrations. nih.gov
For example, deletion of the SET2 gene in yeast, which encodes a histone methyltransferase associated with the elongating form of RNA polymerase II, results in increased sensitivity to this compound, suggesting a role for Set2 in transcription elongation. harvard.edu Similarly, mutations in the gene for the transcription elongation factor S-II (TFIIS) also confer this compound sensitivity. nih.govresearchgate.net This phenotype has been instrumental in identifying novel genes and pathways that influence the efficiency of transcription elongation. nih.govresearchgate.net
Key findings from transcription elongation studies involving this compound include:
Identification of Elongation Factors: The this compound sensitivity phenotype has been crucial in identifying numerous proteins involved in transcription elongation. nih.govnih.gov
Chromatin Structure: The link between histone modifiers like Set2 and this compound sensitivity highlights the interplay between chromatin structure and transcription elongation. harvard.edu
Gene-Specific Effects: The overexpression of certain genes, such as SSM1, can suppress the this compound sensitivity of some mutants, indicating complex genetic interactions. researchgate.net
Nucleotide Pool Analysis
Given that this compound's primary mechanism of action involves the inhibition of nucleotide biosynthesis, the direct measurement of intracellular nucleotide pools is a critical analytical technique. nih.govnih.gov This analysis provides direct evidence of the drug's biochemical effects and helps to correlate these effects with observed phenotypes, such as impaired transcription elongation.
High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), is the predominant method for nucleotide pool analysis. researchgate.netnih.govbiorxiv.orgresearchgate.net This approach allows for the separation, identification, and quantification of various ribonucleotides and deoxyribonucleotides. nih.gov Methodologies have been developed for the comprehensive analysis of over 25 different nucleotide species from a single sample. researchgate.netbiorxiv.org
The general workflow for nucleotide pool analysis typically involves:
Rapid Cell Harvesting and Quenching: To prevent rapid changes in nucleotide concentrations, cells are quickly harvested and metabolic activity is halted, often by using cold solutions.
Extraction: Nucleotides are extracted from the cells, commonly using acidic solutions. researchgate.netbiorxiv.org
Chromatographic Separation: The extracted nucleotides are separated using HPLC, with hydrophilic interaction liquid chromatography (HILIC) being a particularly effective mode for these polar molecules. researchgate.netnih.govbiorxiv.orgresearchgate.net
Detection and Quantification: The separated nucleotides are detected, typically by UV absorbance, and quantified using mass spectrometry, which provides high sensitivity and specificity. researchgate.netnih.govbiorxiv.orgresearchgate.net
Studies have shown that treatment with this compound leads to a significant depletion of GTP and UTP pools in yeast cells. nih.gov This depletion is a direct consequence of the inhibition of IMP dehydrogenase and OMPdecase.
Mutagenesis and Genetic Screens (e.g., Fission Yeast Deletion Library)
Genetic screens are a powerful, unbiased approach to identify genes whose products are involved in the cellular response to this compound. By systematically testing a large collection of mutants, researchers can uncover novel genes and pathways that modulate the drug's effects.
A prime example is the genome-wide screening of the fission yeast (Schizosaccharomyces pombe) deletion library for mutants sensitive to this compound. nih.gov In one such screen of 3,235 single-gene deletion mutants, 66 were found to have significantly reduced fitness in the presence of this compound, with 60 of these being newly identified in this context. nih.gov These genes were enriched in various cellular processes, most notably chromosome segregation. nih.gov
These large-scale screens complement more targeted mutagenesis studies and have been instrumental in broadening our understanding of the pathways that are affected by this compound. nih.gov While sensitivity to this compound is often associated with defects in transcription elongation, these screens have revealed that mutations in other pathways can also confer this phenotype. nih.gov
| Genetic Screening Approach | Organism | Key Findings |
| Genome-wide deletion library screen | Schizosaccharomyces pombe | Identified 66 mutants with increased sensitivity to this compound, implicating genes involved in chromosome segregation and other processes. nih.gov |
| Deletion mutant screen | Saccharomyces cerevisiae | Screened almost 3000 deletion mutants and identified 42 that were reproducibly sensitive to this compound. nih.gov |
Antiviral Activity Testing (In Vitro and In Vivo Models)
The evaluation of this compound and its derivatives for antiviral activity involves a tiered approach, starting with in vitro assays and potentially progressing to in vivo models. nih.govresearchgate.net
In Vitro Assays: These are the initial step in screening for antiviral efficacy. usu.edu Common in vitro assays include:
Cytopathic Effect (CPE) Inhibition Assay: This assay assesses the ability of a compound to protect cells from the virus-induced damage and death. researchgate.netusu.edu
Plaque Reduction Assay: This method quantifies the reduction in the number of viral plaques (localized areas of cell death) in the presence of the test compound. nih.govusu.edu
Virus Yield Reduction Assay: This assay measures the amount of infectious virus produced by cells treated with the compound. usu.edu
Enzyme-specific assays: For viruses where the target is known, such as the neuraminidase of the influenza virus, specific enzyme inhibition assays can be used. nih.govresearchgate.net
In Vivo Models: Compounds that show promising in vitro activity may be further evaluated in animal models of viral infection. nih.gov These studies provide crucial information on the compound's efficacy, pharmacokinetics, and safety in a whole organism. For example, in studies of potential anti-influenza drugs, mouse models of H1N1 and H5N1 infection are often used. nih.gov
Anticoccidial Activity Testing
This compound and its derivatives have been investigated for their activity against coccidiosis, a parasitic disease in poultry caused by Eimeria species. cambridge.orgnih.gov Testing for anticoccidial activity involves both in vitro and in vivo methods.
In Vivo Testing: The primary method for evaluating anticoccidial drugs is through controlled infection studies in chickens. cambridge.orgnih.gov Birds are challenged with a specific dose of Eimeria oocysts, and the efficacy of the drug, typically administered in the feed, is assessed based on several parameters:
Mortality rates
Oocyst output in the feces
Lesion scores in the intestines
For instance, a derivative of this compound was shown to protect chickens from mortality caused by Eimeria tenella at a dietary concentration of 0.25 ppm, while a concentration of 10 ppm was required to control oocyst production. cambridge.org
In Vitro Testing: Cell culture and in ovo models are used to study the effects of compounds on the parasite's intracellular development. mdpi.com These assays can help to pinpoint the stage of the parasite's life cycle that is affected by the drug. For example, in vitro studies with a this compound derivative showed that it arrested the development of E. tenella at the first-generation schizont stage. cambridge.org
Solid-Phase Synthesis of Oligodeoxyribonucleotides
Solid-phase synthesis is the standard method for the chemical synthesis of oligonucleotides. biotage.co.jpumich.edu This technique involves the sequential addition of nucleotide monomers to a growing chain that is covalently attached to an insoluble solid support, such as a polyamide resin or controlled-pore glass. nih.govnih.gov
The process consists of a four-step cycle for each nucleotide addition:
Deblocking: Removal of the 5'-hydroxyl protecting group (typically a dimethoxytrityl, DMT, group) from the nucleotide bound to the support. umich.edu
Coupling: Activation of the incoming phosphoramidite (B1245037) monomer and its reaction with the deprotected 5'-hydroxyl group of the growing chain. biotage.co.jp
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. biotage.co.jp
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester. biotage.co.jpumich.edu
This automated and efficient method has been instrumental in making synthetic DNA and RNA readily available for a wide range of molecular biology applications. nih.govnih.govscilit.com
Isotope Labeling and Metabolism Studies
Isotope labeling is a powerful technique used to trace the metabolic fate of compounds within a biological system. In the study of this compound, this methodology involves introducing atoms with a different number of neutrons (isotopes) into the molecule, creating a "tagged" version that can be tracked as it is metabolized. The most commonly used isotopes in these studies are radioactive, such as Carbon-14 (¹⁴C) and Tritium (³H), due to the ease of their detection.
The primary goals of isotope labeling studies with this compound are to understand its absorption, distribution, metabolism, and excretion (ADME). By tracking the labeled compound, researchers can identify the metabolic pathways it enters, the resulting metabolites, and their distribution throughout various tissues and their eventual elimination from the body.
Detailed Research Findings
The metabolic pathway of this compound involves its conversion into therapeutically active nucleotide forms. This process begins with the anabolic conversion of this compound to 6-azauridine (B1663090), a reaction catalyzed by the enzyme uridine (B1682114) phosphorylase. Subsequently, uridine kinase phosphorylates 6-azauridine to form 6-azauridine 5'-monophosphate (6-aza-UMP), which is the active metabolite responsible for its pharmacological effects. nih.gov 6-aza-UMP is a potent inhibitor of orotidine-5'-phosphate decarboxylase, an essential enzyme in the de novo biosynthesis of pyrimidine nucleotides. nih.gov
Studies using isotopically labeled this compound have provided crucial insights into its biotransformation. For instance, research involving ¹⁴C-labeled 1-benzyl-6-azauracil, an analogue of this compound, demonstrated that the benzyl (B1604629) group at the N-1 position, which corresponds to the point of attachment for the ribose phosphate unit in pyrimidine nucleotides, was not cleaved during metabolism. nih.gov This finding suggests that the core structure of the this compound molecule remains intact during its initial metabolic steps.
The use of different labeling positions on the this compound molecule, such as this compound-2-¹⁴C and this compound-4,5-¹⁴C, has allowed for a more detailed analysis of its metabolic fate. These studies help in determining how the molecule is broken down and which parts are incorporated into different biological components.
The analytical techniques coupled with isotope labeling are critical for identifying and quantifying the labeled compounds and their metabolites. High-performance liquid chromatography (HPLC) is often used to separate the various compounds present in biological samples like plasma, urine, and tissue extracts. The eluting fractions are then analyzed using liquid scintillation counting to detect the radioactive signal from the ¹⁴C or ³H label, allowing for the quantification of each metabolite.
Data Tables
The following tables summarize the key aspects of isotope labeling studies on this compound and its derivatives.
| Isotope | Common Application | Detection Method |
|---|---|---|
| Carbon-14 (¹⁴C) | Labeling the heterocyclic ring or side chains to trace the carbon skeleton through metabolic pathways. | Liquid Scintillation Counting, Mass Spectrometry |
| Tritium (³H) | General labeling to track the distribution and excretion of the compound. | Liquid Scintillation Counting |
| Parent Compound | Metabolite | Enzyme Involved | Significance |
|---|---|---|---|
| This compound | 6-Azauridine | Uridine Phosphorylase | First step in the anabolic activation pathway. |
| 6-Azauridine | 6-Azauridine 5'-monophosphate (6-aza-UMP) | Uridine Kinase | The active metabolite that inhibits pyrimidine biosynthesis. nih.gov |
Applications in Biological and Genetic Research
Use as a Molecular Tool for Biochemical Applications
6-Azauracil (B101635) serves as a versatile molecular tool in various biochemical studies. nih.gov It is frequently used as a selective agent and an inhibitor to dissect complex biochemical pathways. nih.govej-chem.org Its primary mechanism involves the inhibition of enzymes crucial for the de novo synthesis of pyrimidine (B1678525) and purine (B94841) nucleotides, which results in the depletion of intracellular nucleotide pools. sigmaaldrich.combiomedpharmajournal.org This perturbation allows researchers to study the cellular response to nucleotide limitation and to identify components of the pathways involved. The compound is particularly useful in model organisms like the yeast Saccharomyces cerevisiae to investigate a wide range of cellular functions. biomedpharmajournal.org
Investigating Nucleotide Metabolism
This compound is a powerful agent for investigating nucleotide metabolism. uni-hannover.de Its introduction into a biological system causes a significant reduction in the intracellular pools of Uridine (B1682114) Triphosphate (UTP) and Guanosine (B1672433) Triphosphate (GTP). nih.govnih.gov This effect stems from the inhibition of key enzymes in the nucleotide biosynthesis pathway. sigmaaldrich.com Specifically, the metabolite 6-azaUMP, formed from this compound, strongly inhibits IMP dehydrogenase (IMPDH), an enzyme essential for GTP biosynthesis. biomedpharmajournal.orgnih.gov This targeted inhibition makes this compound an effective tool for studying how cells manage and respond to nucleotide depletion and the regulation of the nucleotide synthesis machinery. biomedpharmajournal.orgnih.gov
Table 1: Enzymes Inhibited by this compound Metabolites
| Metabolite | Target Enzyme | Pathway Affected | Consequence |
| 6-Azauridine (B1663090) monophosphate (6-AzaUMP) | IMP dehydrogenase (IMPDH) | De novo purine biosynthesis | Depletion of GTP pool biomedpharmajournal.orgnih.gov |
| 6-Azauridine monophosphate (6-AzaUMP) | Orotidylate decarboxylase (ODCase) | De novo pyrimidine biosynthesis | Depletion of UTP pool nih.gov |
Studying Cellular Processes
The growth inhibitory effects of this compound are leveraged to study a variety of cellular processes. In genome-wide screens using fission yeast, sensitivity to this compound has been linked to genes involved in diverse functions, most notably chromosome segregation. nih.gov These studies have revealed that genes encoding subunits of the CLRC complex and the spindle pole body are important for tolerance to this compound. nih.gov This suggests a link between nucleotide availability and the proper execution of mitosis, making this compound a useful chemical probe to uncover genes and pathways that connect these fundamental cellular activities.
Analysis of Transcription Machinery and Gene Regulation
This compound is widely used to analyze the machinery of transcription and the regulation of gene expression. nih.gov The depletion of UTP and GTP pools by this compound directly impacts the efficiency of RNA polymerase II (Pol II) during the elongation phase of transcription. biomedpharmajournal.orgharvard.edu Consequently, yeast mutants with defects in the transcription elongation machinery exhibit hypersensitivity to this compound. harvard.edunih.gov This phenotype has been instrumental in identifying and characterizing numerous components of the transcription apparatus. For instance, studies have shown that the histone methyltransferase Set2, which associates with the elongating form of Pol II, is important for transcription elongation, as mutants lacking Set2 are sensitive to this compound. sigmaaldrich.comharvard.edu Similarly, mutations in the largest and second-largest subunits of RNA polymerase II (RPB1 and RPB2) can also confer sensitivity to the compound. nih.gov
Development of Assays for Transcriptional Elongation Defects
The sensitivity of yeast cells to this compound has been developed into a standard in vivo assay to screen for and identify defects in transcriptional elongation. harvard.edunih.gov This assay is based on the principle that cells with a compromised transcription elongation machinery are less able to cope with the reduced availability of UTP and GTP caused by this compound. harvard.edu Researchers can screen libraries of yeast mutants for increased sensitivity to this compound to pinpoint genes whose products are involved in the elongation process. nih.gov For example, this assay has been used to demonstrate that the deletion of the SET2 gene, which encodes a histone methyltransferase, results in impaired transcription elongation. harvard.edu Furthermore, in vivo reporter assays that measure the expression of long transcripts are often used in conjunction with this compound treatment to confirm the roles of newly identified genes in transcriptional elongation. nih.gov
Table 2: Research Findings from this compound Sensitivity Assays
| Mutant Gene/Complex | Organism | Finding | Reference |
| set2Δ | Saccharomyces cerevisiae | Deletion of the histone methyltransferase Set2 gene leads to 6-AU sensitivity, indicating a role in transcription elongation. | harvard.edu |
| rpb2 point mutations | Saccharomyces cerevisiae | Specific amino acid substitutions in the second largest subunit of RNA Polymerase II cause 6-AU sensitivity and increased transcriptional arrest. | nih.gov |
| nab2Δ, nxt1Δ, rhp18Δ | Schizosaccharomyces pombe | Deletions of genes involved in various cellular pathways lead to 6-AU sensitivity and defects in expressing long transcripts. | nih.gov |
| S-II null mutant | Saccharomyces cerevisiae | Loss of function of transcription elongation factor S-II makes yeast sensitive to this compound. | researchgate.net |
Research into Pyrimidine Salvage Pathways
This compound's primary action is the inhibition of the de novo pyrimidine synthesis pathway. mdpi.com This specific inhibition makes it a valuable tool for studying the alternative pyrimidine salvage pathway. nih.govyoutube.comyoutube.com By blocking de novo synthesis, researchers can create conditions where cells become dependent on the salvage pathway for their supply of pyrimidine nucleotides. mdpi.com This allows for the investigation of the enzymes, transporters, and regulatory mechanisms that constitute the salvage pathway. youtube.comyoutube.com For instance, by treating cells with an inhibitor of de novo synthesis like this compound and then supplying exogenous pyrimidines such as uracil (B121893) or uridine, scientists can assess the capacity and efficiency of the salvage route. nih.gov
Understanding Drug Resistance Mechanisms
The study of cellular resistance to this compound provides insights into broader mechanisms of drug resistance. nih.govyoutube.com When cells are exposed to this compound, mutations can arise that confer resistance, often in the very pathways that the drug targets. nih.gov For example, bacterial resistance to this compound and its riboside has been a subject of study to understand how microorganisms adapt to antimetabolites. nih.gov Analyzing the genetic and biochemical changes in this compound-resistant mutants can reveal novel mechanisms of drug resistance, such as alterations in drug uptake, target enzyme modification, or the upregulation of compensatory metabolic pathways. nih.gov
Future Directions and Emerging Research Areas
Exploration of Novel 6-Azauracil (B101635) Derivatives with Enhanced Specificity and Reduced Toxicity
A significant area of ongoing research is the synthesis and evaluation of new this compound derivatives. The primary goal is to enhance their biological activity and specificity for target enzymes or cells while minimizing toxic side effects. scirp.orgchemimpex.com Modifications to the this compound structure can improve its distribution and hydrophobic properties within the body. scirp.org
Researchers have successfully synthesized numerous novel derivatives, including spiro-5-(fluoren-9'-yl)-6-azauracil and its N,N-disubstituted variants, which have shown notable antioxidant properties. scirp.org Another approach involves the nucleophilic substitution of 5-bromo-6-azauracil (B188841) with various aromatic amines and phenols to create new derivatives. researchgate.net Benzylation at the N-1 position of the this compound ring, which corresponds to the point of ribose attachment in nucleotides, has been found to significantly increase its anticoccidial activity. nih.gov For instance, the introduction of small, electron-withdrawing substituents on the benzyl (B1604629) group, as seen in 1-(3-cyanobenzyl)-6-azauracil, amplified its potency by about 16 times compared to the parent compound. nih.gov
These chemical modifications aim to create compounds with a better therapeutic index, meaning they are more effective at lower, less toxic concentrations. The unique chemical structure of this compound allows for these modifications, making it an attractive scaffold for developing therapies that can selectively target disease pathways and reduce adverse effects. chemimpex.com
Table 1: Examples of Novel this compound Derivatives and Their Investigated Properties
| Derivative Name | Modification | Investigated Properties/Activity | Reference(s) |
| Spiro-5-(fluoren-9'-yl)-6-azauracil | Condensation of fluoren-9-one with semicarbazide (B1199961), followed by cyclization | Antioxidant | scirp.org |
| 5-substituted-6-azauracils | Nucleophilic substitution of 5-bromo-6-azauracil with aromatic amines and phenols | Potential ligands for Cu (II) complexes with antiviral properties | researchgate.net |
| 1-Benzyl-6-azauracil | Benzylation at the N-1 position | Augmented anticoccidial activity | nih.gov |
| 1-(3-cyanobenzyl)-6-azauracil | Introduction of a cyanobenzyl group at N-1 | Enhanced anticoccidial potency | nih.gov |
| Thiazolo[3,2-a]pyrimidines | Synthesized from 6-aryl-5-cyano-2-thiouracil | Antimicrobial activity | nih.gov |
| β-Caryophyllene derivatives | Structural optimization of β-Caryophyllene | Anti-cancer (colorectal cancer) via ROS-mediated apoptosis | rsc.org |
Deeper Elucidation of Molecular Mechanisms in Underexplored Biological Systems
While the inhibitory effect of this compound on pyrimidine (B1678525) biosynthesis is well-documented, its precise molecular mechanisms in various biological systems are still being uncovered. Research continues to explore its effects beyond its primary target, revealing a more complex biological profile.
In yeast, this compound is known to inhibit enzymes in purine (B94841) and pyrimidine biosynthesis, leading to a depletion of GTP and UTP pools and subsequently affecting transcription elongation. nih.gov Genome-wide screens in fission yeast have identified numerous genes whose deletion confers sensitivity to this compound, implicating pathways like chromosome segregation in its mechanism of action. nih.gov These studies provide valuable targets for understanding how cells tolerate or become sensitive to the drug. nih.govnih.gov
In other systems, this compound's effects are diverse. In cultured plant cells, resistance to this compound has been linked to the loss of uracil (B121893) phosphoribosyltransferase activity, a key enzyme in the pyrimidine salvage pathway. nih.gov In Drosophila melanogaster, the compound has shown morphogenetic effects, altering wing shape in a manner that mimics or reverses genetic mutations. nih.gov Recent studies have also shown that this compound can induce autophagy-mediated cell death in certain cancer cell lines, a process that may be dependent on the presence of p53 and AMPK. nih.gov Furthermore, it has been shown to affect pyridoxal-phosphate-requiring enzymes involved in neurotransmitter metabolism. nih.gov The synthesis of new heterocyclic systems from this compound has also yielded compounds with antioxidant properties. ej-chem.org This ongoing research is crucial for identifying new therapeutic applications and understanding the full biological impact of this compound and its derivatives.
Development of Targeted Therapies Utilizing this compound Scaffolds
The this compound structure is being increasingly recognized as a valuable scaffold for the development of targeted therapies. chemimpex.com The goal of targeted drug delivery is to concentrate a therapeutic agent at the site of disease, thereby increasing its efficacy while minimizing off-target effects and systemic toxicity. researchgate.net This can be achieved by attaching the drug molecule to a targeting moiety, such as an antibody or a nanoparticle, that recognizes specific markers on diseased cells. nih.govnih.gov
The adaptability of the this compound core allows for chemical modifications that can facilitate its conjugation to these delivery systems. chemimpex.com For example, the this compound scaffold could be incorporated into antibody-drug conjugates (ADCs), which use monoclonal antibodies to deliver a potent cytotoxic agent specifically to cancer cells. nih.gov While specific ADCs using a this compound payload are still in early research, the principle has been successfully demonstrated with other cytotoxic agents. nih.gov Gold nanoparticles also represent a promising platform for targeted delivery, as their surface can be modified to carry drug molecules like this compound derivatives and attach to specific target agents. nih.gov By designing therapies that utilize the this compound scaffold in a targeted manner, researchers hope to harness its therapeutic potential more effectively and safely. nih.gov
Integration of Advanced Computational and Experimental Approaches for Drug Design
Modern drug discovery heavily relies on the synergy between computational and experimental methods to accelerate the design and optimization of new therapeutic agents. jddhs.com This integrated approach is being applied to the development of novel this compound derivatives. nih.govnih.gov
Computational techniques, often referred to as computer-aided drug design (CADD), play a crucial role in the early stages of drug development. researchgate.netspringernature.com These methods include:
Molecular Docking and Virtual Screening: These tools predict how a molecule like a this compound derivative will bind to a specific protein target. This allows researchers to screen large virtual libraries of compounds to identify promising candidates before committing to expensive and time-consuming laboratory synthesis. jddhs.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. jddhs.comspringernature.com This helps in predicting the potency of new, unsynthesized derivatives and in optimizing the lead compounds.
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. jddhs.comspringernature.com
ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate, helping to identify potential liabilities early in the design process. nih.govspringernature.com
These in silico predictions are then validated and refined through experimental work, including chemical synthesis, in vitro biological assays, and structural biology techniques like X-ray crystallography. jddhs.com This iterative cycle of computational design and experimental testing creates a more rational and efficient workflow, reducing the time and cost associated with bringing a new drug to market. sysrevpharm.org This approach has been used in the design of uracil derivatives as potential HIV inhibitors and anticoccidial agents, demonstrating its utility in developing new drugs based on the uracil and this compound scaffold. nih.govnih.govresearchgate.net
Addressing Challenges in Therapeutic Development
Despite its promise, the development of this compound and its derivatives into clinically successful therapies faces several challenges. A primary obstacle is the potential for cells to develop resistance. In cultured plant cells, for instance, resistance arises from the loss of uracil phosphoribosyltransferase activity, which prevents the conversion of this compound into its active, toxic form. nih.gov Understanding and overcoming such resistance mechanisms is critical for long-term therapeutic efficacy.
Another significant challenge lies in the pharmacokinetic properties of these compounds. Achieving an optimal balance of absorption, distribution, metabolism, and excretion is essential for a drug's success. For example, while benzylation of this compound at the N-1 position enhanced its activity, this was attributed not only to its intrinsic potency but also to improved oral absorption and a favorable rate of excretion. nih.gov Fine-tuning these properties for different therapeutic applications remains a key area of research.
Furthermore, ensuring the specificity of these compounds is crucial to minimize toxicity to healthy cells. The cytotoxic effects of some this compound derivatives can be cell-type dependent, highlighting the need for careful evaluation and the development of targeted delivery strategies to improve the therapeutic index. nih.govnih.gov Addressing these challenges through continued research into novel derivatives, combination therapies, and advanced drug delivery systems will be essential to fully realize the therapeutic potential of the this compound scaffold.
Q & A
Q. What are the best practices for citing synthetic protocols involving this compound to ensure reproducibility?
- Methodological Answer : Follow ACS or IUPAC guidelines to report:
- Reagent purity : Specify vendors and grades (e.g., "6AU, Sigma-Aldrich, ≥98%").
- Instrument parameters : Include NMR frequencies (e.g., ¹H NMR at 400 MHz) and mass spectrometry ionization modes.
- Data deposition : Upload spectral data to repositories like ChemSpider or PubChem .
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
